Home > Products > Screening Compounds P133638 > Flt-3 Inhibitor II
Flt-3 Inhibitor II - 896138-40-2

Flt-3 Inhibitor II

Catalog Number: EVT-3201168
CAS Number: 896138-40-2
Molecular Formula: C17H12N2O3
Molecular Weight: 292.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Flt-3 Inhibitor II is derived from a series of pyrimidine-based compounds that have been synthesized and evaluated for their inhibitory effects on FLT3 kinase activity. These inhibitors are categorized based on their structural characteristics and mechanisms of action, which include Type I and Type II inhibitors. Flt-3 Inhibitor II is recognized as a Type II inhibitor, which preferentially binds to the inactive conformation of the FLT3 kinase, thereby providing a mechanism to inhibit its activity effectively while minimizing off-target effects .

Synthesis Analysis

The synthesis of Flt-3 Inhibitor II involves several key steps utilizing advanced organic chemistry techniques. Common methods include:

  1. Reductive Amination: This method is often employed to create various derivatives from commercially available pyrimidines. The process typically involves the reaction of an amine with a carbonyl compound in the presence of reducing agents .
  2. Aromatic Substitution: The introduction of substituents onto the aromatic rings is achieved through nucleophilic substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira reactions, which allow for high-yielding transformations under microwave irradiation .
  3. Optimization Conditions: Specific conditions such as temperature, reaction time, and catalyst type are optimized to enhance yield and purity. For instance, prolonged reaction times and increased amounts of precatalysts can significantly improve the efficiency of aromatic substitutions .
  4. Purification: Post-synthesis, compounds are purified using techniques like column chromatography or recrystallization to isolate the desired inhibitor with high purity.
Molecular Structure Analysis

Flt-3 Inhibitor II exhibits a complex molecular structure characterized by specific functional groups that facilitate its interaction with the FLT3 kinase. Key features include:

  • Pyrimidine Core: The central structure typically consists of a pyrimidine ring, which is crucial for binding to the kinase hinge region.
  • Substituents: Various substituents on the pyrimidine ring enhance binding affinity through hydrogen bonding and hydrophobic interactions with the active site of FLT3.
  • Conformational Flexibility: The inhibitor's ability to adopt multiple conformations allows it to effectively engage with both active and inactive states of the FLT3 kinase .

Data from computational modeling studies indicate that the inhibitor binds in a Type-II DFG-out conformation, accessing allosteric pockets within the kinase domain .

Chemical Reactions Analysis

The chemical reactions involving Flt-3 Inhibitor II primarily focus on its interaction with FLT3 kinase:

  1. Inhibition Mechanism: The binding of Flt-3 Inhibitor II to FLT3 induces conformational changes that prevent ATP from binding, thereby inhibiting phosphorylation events critical for cell signaling pathways involved in proliferation and survival .
  2. Time-Dependent Binding: Studies have shown that Flt-3 Inhibitor II exhibits time-dependent binding characteristics, where prolonged incubation increases inhibitory activity due to deeper penetration into allosteric sites .
  3. Structure-Activity Relationship: Variations in substituents have been systematically studied to understand their impact on inhibitory potency, leading to insights into optimal structural configurations for enhanced activity against FLT3 .
Mechanism of Action

Flt-3 Inhibitor II operates primarily through competitive inhibition at the ATP-binding site of the FLT3 kinase. Its mechanism includes:

  • Binding Affinity: The inhibitor binds preferentially to inactive conformations of FLT3, stabilizing these forms and preventing activation by ATP.
  • Allosteric Modulation: By accessing allosteric sites, Flt-3 Inhibitor II can modulate kinase activity beyond simple competitive inhibition, providing a nuanced approach to therapy in AML .

Research indicates that this compound can effectively induce G1 cell cycle arrest in FLT3-dependent cell lines, further validating its therapeutic potential .

Physical and Chemical Properties Analysis

Flt-3 Inhibitor II possesses distinct physical and chemical properties that contribute to its functionality:

  • Solubility: The compound's solubility in various solvents is critical for formulation in therapeutic contexts.
  • Stability: Stability under physiological conditions is essential for maintaining efficacy during treatment regimens.
  • Molecular Weight and LogP: These parameters influence bioavailability and distribution within biological systems.

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are typically employed to confirm these properties during development .

Applications

Flt-3 Inhibitor II has significant applications in cancer therapy, particularly for treating acute myeloid leukemia characterized by FLT3 mutations. Its primary applications include:

Biochemical Foundations of FLT3 Signaling in Acute Myeloid Leukemogenesis

Structural Biology of FLT3 Receptor Tyrosine Kinase: Juxtamembrane Domain Autoinhibition Mechanisms

The FLT3 receptor, encoded on chromosome 13q12, belongs to the class III receptor tyrosine kinase (RTK) family and features a conserved structure critical for hematopoiesis regulation. Its extracellular domain contains five immunoglobulin-like subdomains responsible for ligand (FLT3 ligand, FL) binding, while the intracellular region includes a juxtamembrane (JM) domain and a bifurcated tyrosine kinase domain (TKD) comprising TK1 (N-lobe) and TK2 (C-lobe) subdomains [4]. The JM domain acts as a critical autoinhibitory module by sterically obstructing the kinase active site. In the basal state, the JM domain adopts a wedge-like conformation that stabilizes the kinase in an inactive form by preventing rotational alignment of the N-lobe and C-lobe. This spatial hindrance also forces the activation loop (A-loop) into a closed conformation, blocking adenosine triphosphate (ATP) binding [4] [8]. Mutations disrupting this autoinhibitory function—particularly in the JM domain—result in pathological kinase activation. Structural studies confirm that phosphorylation of specific tyrosine residues (e.g., Tyr589, Tyr591) within the JM domain destabilizes its inhibitory conformation, permitting A-loop opening and kinase activation [4].

Table 1: Structural Domains of FLT3 and Functional Implications

DomainStructural FeaturesFunctional RoleConsequence of Disruption
Extracellular5 Ig-like domains; Glycosylation sitesFL binding; Receptor dimerizationImpaired ligand sensitivity
Transmembraneα-helical anchor (21 residues)Membrane localizationAltered spatial signaling
JuxtamembraneAuto-inhibitory wedge (JM domain)Stabilizes inactive kinaseConstitutive activation (e.g., ITD mutations)
Kinase DomainTK1 (N-lobe), TK2 (C-lobe); A-loopATP binding; Substrate phosphorylationHyperactivation (e.g., D835 mutations)

Constitutive Activation Pathways: Internal Tandem Duplication (ITD) vs. Tyrosine Kinase Domain (TKD) Mutations

FLT3 mutations drive leukemogenesis through distinct mechanisms:

  • ITD Mutations: Occur in 20-25% of AML patients and involve tandem duplication of sequences within the JM domain (exons 14-15). ITDs disrupt autoinhibition by elongating the JM domain, preventing its steric inhibition of the kinase domain. This forces FLT3 into a ligand-independent, dimerized state with sustained autophosphorylation [1] [8]. ITD length and insertion location variably impact prognosis—insertions near the TKD interface confer higher signaling flux and poorer outcomes [8].
  • TKD Mutations: Found in 5-10% of AML cases, these are primarily point mutations at Asp835 (D835Y/V/F) within the A-loop. D835 substitutions lock the A-loop in an open conformation, facilitating ATP binding and catalytic activation without dimerization. Unlike ITDs, TKD mutations often show lower allelic ratios and may not independently confer adverse prognosis [1] [4].

Table 2: FLT3 Mutation Classes and Biochemical Consequences

Mutation TypeFrequency in AMLKey ExamplesActivation MechanismResistance to Inhibitors
ITD20-25%JM domain duplicationsLigand-independent dimerization; JM autoinhibition lossResistant to Type II inhibitors (e.g., Quizartinib)
TKD5-10%D835Y/V/F; N841IA-loop stabilization in open conformationResistant to Type I inhibitors; Gatekeeper mutations (F691L)

Notably, ITD mutations confer resistance to type II inhibitors (e.g., quizartinib) due to their dependence on the DFG-out conformation, which ITD-distorted kinases cannot adopt. Conversely, D835 mutations often resist type I inhibitors (e.g., midostaurin) due to altered A-loop dynamics [1] [7].

Aberrant Downstream Signal Transduction: STAT5, PI3K/Akt, and MEK/ERK Crosstalk

Constitutively active FLT3 orchestrates a pro-leukemic signaling network through three core pathways:

  • STAT5 Hyperactivation: FLT3-ITD preferentially phosphorylates STAT5, inducing its nuclear translocation and transcription of anti-apoptotic genes (e.g., BCL-XL, PIM1). Persistent STAT5 signaling is a hallmark of FLT3-ITD+ AML and contributes to cytokine-independent proliferation [10] [7].
  • PI3K/Akt/mTOR Axis: FLT3 activation recruits PI3K via Gab2 adaptors, generating PIP3 and activating Akt. This pathway promotes glucose metabolism and protein synthesis while inhibiting pro-apoptotic proteins (e.g., BAD, FOXO). mTORC1 further amplifies survival signals through S6K/4EBP1 phosphorylation [10].
  • RAS/MEK/ERK Cascade: FLT3 phosphorylates GRB2/SOS, activating RAS and sequentially engaging RAF, MEK, and ERK. ERK phosphorylates transcription factors (e.g., ELK1) that drive cyclin D1 expression, accelerating G1/S transition [10].

Critical crosstalk exists between these pathways:

  • Akt-mediated inhibition of GSK3β stabilizes β-catenin, amplifying ERK-driven proliferation.
  • STAT5 transcriptionally upregulates PIM1, which phosphorylates and inactivates TSC2, potentiating mTORC1 activity [7].
  • Feedback loops between PI3K and ERK pathways create compensatory survival signals upon FLT3 inhibition, enabling resistance [10].

Table 3: Downstream Effectors of FLT3 Signaling

PathwayKey ComponentsBiological OutcomeTherapeutic Targeting
STAT5STAT5a/b; BCL-XL; PIM1Anti-apoptosis; Cell proliferationJAK inhibitors (e.g., ruxolitinib)
PI3K/Akt/mTORPI3K; Akt; mTORC1; S6KMetabolic reprogramming; SurvivalAkt inhibitors (e.g., MK-2206)
RAS/MEK/ERKGRB2/SOS; RAS; MEK; ERKCell cycle progression; DifferentiationMEK inhibitors (e.g., trametinib)

Leukemic Stem Cell Maintenance: FLT3-ITD Mediated Survival Pathways

FLT3-ITD mutations reprogram hematopoietic stem/progenitor cells (HSPCs) into leukemia-initiating cells (LICs) through multiple mechanisms:

  • Metabolic Adaptation: FLT3-ITD enhances mitochondrial oxidative phosphorylation (OXPHOS) and fatty acid oxidation via Akt-driven HIF1α stabilization. This metabolic shift supports LIC self-renewal in hypoxic bone marrow niches [7].
  • Microenvironmental Crosstalk: Stromal cells (e.g., mesenchymal stem cells) secrete CXCL12, which engages CXCR4 on LICs, activating ERK and STAT3 independently of FLT3. This stroma-induced signaling confers resistance to FLT3 inhibitors [10].
  • Epigenetic Reprogramming: FLT3-ITD upregulates DNMT1 via STAT5, inducing hypermethylation of differentiation genes (e.g., CEBPA). Concurrently, it suppresses TET2, blocking demethylation and locking cells in an undifferentiated state [7].
  • FLT3 Ligand (FL) Surge: Chemotherapy or microenvironmental stressors elevate FL levels, reactivating residual FLT3 in LICs and blunting inhibitor efficacy [1] [10].

Second-generation FLT3 inhibitors (e.g., gilteritinib, quizartinib) partially overcome LIC persistence by co-targeting AXL or KIT, but combinatorial approaches with BCL-2 inhibitors (venetoclax) or menin inhibitors show enhanced eradication of quiescent LICs in preclinical models [3] [7].

Properties

CAS Number

896138-40-2

Product Name

Flt-3 Inhibitor II

IUPAC Name

bis(5-hydroxy-1H-indol-2-yl)methanone

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

InChI

InChI=1S/C17H12N2O3/c20-11-1-3-13-9(5-11)7-15(18-13)17(22)16-8-10-6-12(21)2-4-14(10)19-16/h1-8,18-21H

InChI Key

NIMIWWQLOGNYHD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.